

Vismodegib-d7: A Technical Guide to its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of **Vismodegib-d7**, a deuterated analog of the Hedgehog signaling pathway inhibitor, Vismodegib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties of Vismodegib-d7

Vismodegib-d7 is a stable, isotopically labeled form of Vismodegib, where seven hydrogen atoms have been replaced by deuterium. This labeling is useful in various research applications, including pharmacokinetic studies and as an internal standard in analytical methods.

Table 1: Chemical and Physical Properties of Vismodegib-d7



Property	Value	Reference
Chemical Name	2-Chloro-N-(4-chloro-3- (pyridin-2-yl-d4)phenyl-2,5,6- d3)-4- (methylsulfonyl)benzamide	[No specific reference found]
Synonym	Vismodegib-d7	[No specific reference found]
CAS Number	2733145-73-6	[No specific reference found]
Molecular Formula	C19H7D7Cl2N2O3S	[No specific reference found]
Molecular Weight	428.34 g/mol	[No specific reference found]
Appearance	White to off-white solid	[No specific reference found]
Solubility	Soluble in DMSO and Methanol	[No specific reference found]

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

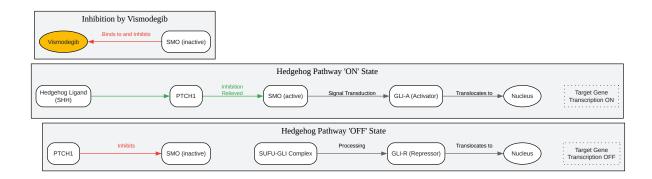
Vismodegib is a first-in-class inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cellular proliferation.[1][2] In several cancers, including basal cell carcinoma (BCC), the Hh pathway is aberrantly activated, leading to uncontrolled cell growth.[3]

Vismodegib functions by binding to and inhibiting the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway.[4] In the canonical "off-state" of the pathway, the Patched (PTCH1) receptor inhibits SMO. When the Hedgehog ligand (e.g., Sonic hedgehog, SHH) binds to PTCH1, this inhibition is relieved, allowing SMO to transduce the signal downstream. This ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of target genes responsible for cell proliferation and survival.

Mutations in PTCH1 or SMO can lead to ligand-independent activation of the pathway, a common event in BCC. Vismodegib specifically targets SMO, effectively blocking the signaling



cascade regardless of the upstream mutations and preventing the activation of GLI transcription factors.



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Caption: The Hedgehog signaling pathway and the mechanism of action of Vismodegib.

Synthesis of Vismodegib-d7

The synthesis of **Vismodegib-d7** involves a multi-step process that incorporates deuterated starting materials or reagents at specific steps to achieve the desired isotopic labeling. While a specific, detailed protocol for **Vismodegib-d7** is not publicly available in a single document, a plausible synthetic route can be constructed based on the known synthesis of Vismodegib and general methods for deuterium labeling.

A common strategy for synthesizing Vismodegib involves a key Suzuki or Negishi coupling reaction to form the biaryl linkage, followed by amide bond formation. For **Vismodegib-d7**, deuterated precursors for the pyridine and/or the phenyl ring would be utilized.

Representative Synthetic Scheme



A potential synthetic route is outlined below. This is a generalized scheme and may require optimization of reaction conditions.

Scheme 1: Potential Synthetic Route for Vismodegib-d7

Detailed Experimental Protocol (Synthesized from Available Literature)

The following protocol is a composite representation based on published methods for Vismodegib synthesis and deuteration techniques. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available starting materials.

Materials and Reagents:

- Pyridine-d5
- n-Butyllithium
- 1,2-Dibromoethane
- 4-Chloro-3-bromoaniline-d3
- Bis(pinacolato)diboron
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
- · Potassium acetate
- 1,4-Dioxane
- 2-Chloro-4-(methylsulfonyl)benzoic acid
- (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)



Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Step 1: Synthesis of 2-bromo-pyridine-d4

- To a solution of pyridine-d5 in anhydrous THF at -78 °C, slowly add n-butyllithium.
- Stir the reaction mixture at this temperature for 1 hour.
- Slowly add a solution of 1,2-dibromoethane in anhydrous THF.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction with water and extract with diethyl ether.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 2-bromo-pyridine-d4.

Step 2: Synthesis of 4-chloro-3-(pyridin-2-yl-d4)aniline-d3

- In a reaction vessel, combine 2-bromo-pyridine-d4, 4-chloro-3-bromoaniline-d3, bis(pinacolato)diboron, and potassium acetate in 1,4-dioxane.
- Degas the mixture with argon for 15 minutes.
- Add Pd(dppf)Cl₂ to the mixture.
- Heat the reaction mixture at 80-90 °C overnight under an argon atmosphere.
- After cooling to room temperature, filter the reaction mixture through celite.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography to obtain 4-chloro-3-(pyridin-2-yl-d4)aniline-d3.

Step 3: Synthesis of Vismodegib-d7

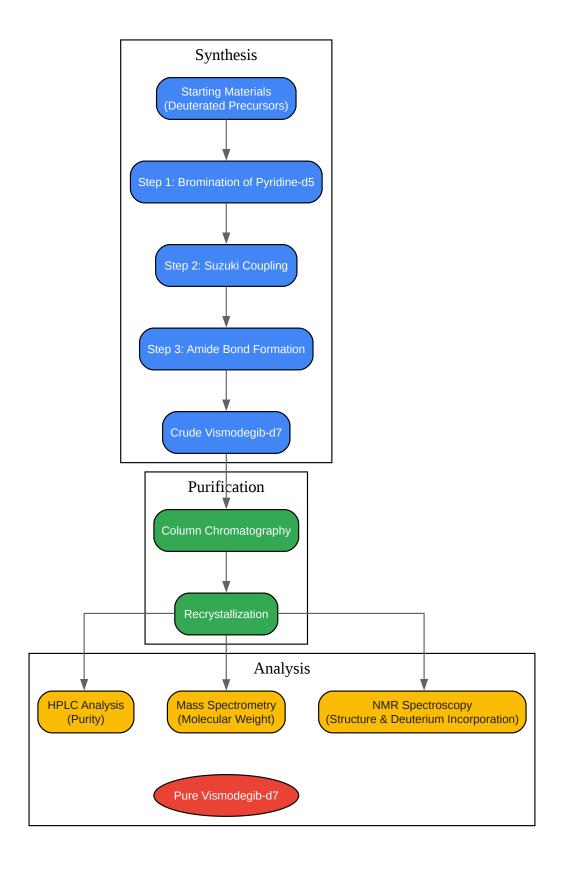


- To a solution of 4-chloro-3-(pyridin-2-yl-d4)aniline-d3 and 2-chloro-4-(methylsulfonyl)benzoic acid in DMF, add DIPEA.
- Add COMU to the reaction mixture and stir at room temperature overnight.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography followed by recrystallization to afford
 Vismodegib-d7.

Experimental Workflow and Analysis

The synthesis and purification of **Vismodegib-d7** require a structured workflow to ensure the purity and identity of the final compound. Post-synthesis, a series of analytical techniques are employed for characterization.





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Caption: A representative experimental workflow for the synthesis and analysis of **Vismodegib-d7**.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized **Vismodegib-d7**. A reverse-phase HPLC method can be developed and validated for this purpose.

Table 2: Representative HPLC Method Parameters for Vismodegib Analysis

Parameter	Condition	Reference
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μm)	
Mobile Phase	Acetonitrile and 0.1% Orthophosphoric acid in water (gradient or isocratic)	
Flow Rate	1.0 mL/min	-
Detection	UV at 264 nm	_
Column Temperature	30 °C	-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of **Vismodegib-d7** and to verify the incorporation of seven deuterium atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of **Vismodegib-d7**. The absence of signals in the ¹H NMR spectrum at the positions of deuteration, coupled with the corresponding signals in the ¹³C NMR spectrum, confirms the successful and specific isotopic labeling.

Conclusion



This technical guide has provided a detailed overview of the chemical properties, mechanism of action, and a plausible synthetic route for **Vismodegib-d7**. The provided experimental protocols and analytical methodologies are intended to serve as a foundational resource for researchers working with this important deuterated compound. The synthesis and characterization of **Vismodegib-d7** are critical for advancing research in areas such as drug metabolism, pharmacokinetics, and the development of novel cancer therapeutics targeting the Hedgehog signaling pathway.

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- To cite this document: BenchChem. [Vismodegib-d7: A Technical Guide to its Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561657#chemical-properties-and-synthesis-of-vismodegib-d7]

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